molecular formula C9H5Cl2F3OS B14314621 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one CAS No. 111045-29-5

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one

Katalognummer: B14314621
CAS-Nummer: 111045-29-5
Molekulargewicht: 289.10 g/mol
InChI-Schlüssel: MWZSHQFNLVOHGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one is an organic compound with the molecular formula C9H5Cl2F3OS This compound is characterized by the presence of a trifluoromethyl group, a dichlorophenyl group, and a sulfanyl group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,6-dichlorothiophenol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dichlorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The sulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    [(2,6-Dichlorophenyl)sulfanyl]acetic acid: Contains a carboxylic acid group instead of a trifluoromethyl group.

    (2,3-Dichlorophenyl)sulfanyl acetic acid: Similar structure but with different substitution on the aromatic ring.

Uniqueness

3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

111045-29-5

Molekularformel

C9H5Cl2F3OS

Molekulargewicht

289.10 g/mol

IUPAC-Name

3-(2,6-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5Cl2F3OS/c10-5-2-1-3-6(11)8(5)16-4-7(15)9(12,13)14/h1-3H,4H2

InChI-Schlüssel

MWZSHQFNLVOHGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)SCC(=O)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.